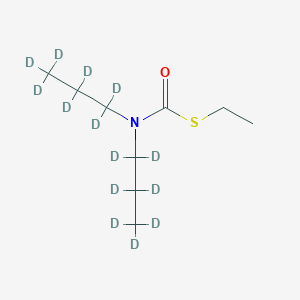
Eradicane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EPTC-d14 (di-n-propyl-d14) is an isotopically labeled compound used primarily in scientific research. It is a derivative of S-ethyl-N,N-dipropylthiocarbamate, a well-known herbicide. The isotopic labeling with deuterium (d14) makes it particularly useful in various analytical and research applications, allowing for precise tracking and analysis in complex biological and chemical systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EPTC-d14 (di-n-propyl-d14) involves the incorporation of deuterium atoms into the molecular structure of S-ethyl-N,N-dipropylthiocarbamate. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Direct Synthesis: Starting from deuterated precursors to build the desired compound.
Industrial Production Methods
Industrial production of EPTC-d14 (di-n-propyl-d14) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as distillation and chromatography to achieve the desired isotopic purity.
化学反应分析
Types of Reactions
EPTC-d14 (di-n-propyl-d14) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiocarbamates .
科学研究应用
EPTC-d14 (di-n-propyl-d14) is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides
作用机制
The mechanism of action of EPTC-d14 (di-n-propyl-d14) involves its interaction with specific molecular targets. As a labeled analogue of S-ethyl-N,N-dipropylthiocarbamate, it inhibits the biosynthesis of fatty acids in plants, leading to the disruption of cell membrane integrity and ultimately causing plant death. The deuterium labeling allows for detailed studies of these interactions at the molecular level.
相似化合物的比较
Similar Compounds
S-ethyl-N,N-dipropylthiocarbamate: The non-labeled version of EPTC-d14.
S-ethyl-N,N-diisopropylthiocarbamate: A similar herbicide with different alkyl groups.
S-ethyl-N,N-dibutylthiocarbamate: Another thiocarbamate herbicide with longer alkyl chains.
Uniqueness
EPTC-d14 (di-n-propyl-d14) is unique due to its isotopic labeling with deuterium, which provides enhanced analytical capabilities. This labeling allows for precise tracking in complex systems, making it invaluable in research applications where understanding the detailed behavior of the compound is crucial.
属性
CAS 编号 |
1219794-88-3 |
|---|---|
分子式 |
C9H19NOS |
分子量 |
203.41 g/mol |
IUPAC 名称 |
S-ethyl N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)carbamothioate |
InChI |
InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3/i1D3,2D3,4D2,5D2,7D2,8D2 |
InChI 键 |
GUVLYNGULCJVDO-YEZFEVEISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)SCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCN(CCC)C(=O)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-](/img/structure/B15125798.png)
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)
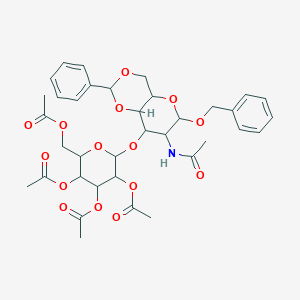

![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
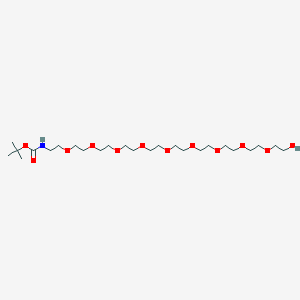
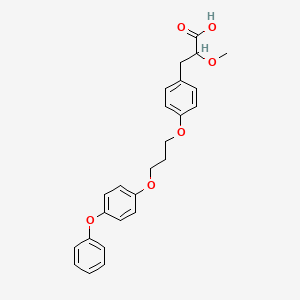


![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)
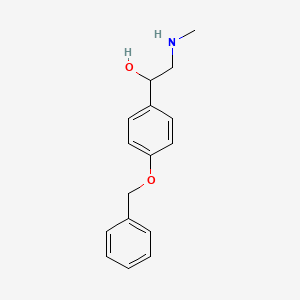
![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
